5-(Chloromethyl)-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole
Overview
Description
5-(Chloromethyl)-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole is a heterocyclic compound that features both an oxazole ring and chlorinated phenyl and methyl groups
Preparation Methods
The synthesis of 5-(Chloromethyl)-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with hydroxylamine to form an oxime, which is then subjected to cyclization with chloromethylating agents under acidic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-(Chloromethyl)-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Cyclization Reactions: The oxazole ring can be further functionalized through cyclization reactions, leading to the formation of more complex heterocyclic structures.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Chloromethyl)-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The oxazole ring may also participate in non-covalent interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar compounds to 5-(Chloromethyl)-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole include other chlorinated oxazoles and phenyl derivatives. For example:
5-(Chloromethyl)-2-(4-chlorophenyl)-4-methylthiazole: This compound has a thiazole ring instead of an oxazole ring, which may alter its chemical reactivity and biological activity.
4-Chlorophenyl phosphorodichloridate: This compound contains a chlorinated phenyl group but differs significantly in its functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(chloromethyl)-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO/c11-6-9-5-10(13-14-9)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCJAMIKIJZDLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60734733 | |
Record name | 5-(Chloromethyl)-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60734733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62353-39-3 | |
Record name | 5-(Chloromethyl)-3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60734733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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